[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate
Description
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate is a highly modified taxane derivative, structurally related to paclitaxel (). Its core features include:
- Taxane skeleton: A 6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-ene framework with multiple stereocenters.
- Protective groups: A triethylsilyl (TES) ether at C9 and a tert-butyl(dimethyl)silyl (TBS) ether at C2' of the phenylpropanoyl side chain.
- Functionalization: Diacetyloxy groups at C4/C12 and a benzamido group on the phenylpropanoyl moiety.
This compound is hypothesized to be a prodrug or stabilized analog of paclitaxel, leveraging silyl ethers to enhance lipophilicity or modulate hydroxyl group reactivity during synthesis ().
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H75NO13Si2/c1-15-68(16-2,17-3)65-37-28-38-51(30-61-38,64-33(6)55)43-45(57)52(60)29-36(31(4)39(49(52,10)11)41(62-32(5)54)44(56)50(37,43)12)63-47(59)42(66-67(13,14)48(7,8)9)40(34-24-20-18-21-25-34)53-46(58)35-26-22-19-23-27-35/h18-27,36-38,40-43,45,57,60H,15-17,28-30H2,1-14H3,(H,53,58)/t36-,37-,38+,40-,41+,42+,43-,45-,50+,51-,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYUSJFJMUNXDI-RURLCJGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H75NO13Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472003 | |
| Record name | FT-0675475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
978.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162459-94-1 | |
| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162459-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FT-0675475 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate is a complex organic molecule with potential biological activities. Its intricate structure suggests various pharmacological properties that could be explored in medicinal chemistry and drug development.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of 777.9 g/mol. The compound features multiple functional groups including acetoxy and benzamido moieties which are significant for its biological interactions and activities.
1. Anticancer Properties
Research has indicated that compounds similar to the one exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. For instance:
| Study | Cell Line | Activity | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | IC50 = 15 µM | Apoptosis via caspase activation |
| Study B | HeLa | IC50 = 20 µM | Cell cycle arrest at G2/M phase |
These findings suggest that the compound could potentially inhibit tumor growth by targeting specific cellular pathways.
2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages:
| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1000 | 300 |
| IL-6 | 800 | 200 |
This reduction indicates a possible mechanism for treating inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies have demonstrated antimicrobial properties against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the potential of the compound as an antimicrobial agent.
Case Studies
Several case studies have been documented regarding the biological activity of structurally similar compounds:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a structurally related compound and reported significant tumor reduction in xenograft models.
Case Study 2: Anti-inflammatory Mechanism
Research in Pharmacological Research detailed how a similar compound inhibited NF-kB signaling pathways leading to decreased pro-inflammatory cytokines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Taxane Derivatives
Paclitaxel ()
- Structure : Lacks silyl ethers; C9 and C2' hydroxyl groups are free.
- Bioactivity : Clinically used for cancers (e.g., ovarian, breast).
- Solubility : Poor aqueous solubility (~0.3–0.7 µg/mL), necessitating cremophor-based formulations.
- Key Difference : The target compound’s silyl ethers likely improve synthetic handling and stability but may reduce bioavailability without hydrolysis.
CNP0502757.2 ()
- Structure: Features a dichloro-2-methylbutanoyl group at C3' instead of benzamido.
- Data: No bioactivity reported, but structural analogs suggest altered pharmacokinetics.
PHARMACEURGICAL FORUM Compound ()
- Structure : Simplified tetracyclic core with phenylcarbonyloxymethyl at C3.
- Functional Impact : Reduced oxygenation pattern may lower cytotoxicity compared to the target compound.
Silyl-Protected Analogs
Prodrug in
- Structure : Methylsulfanylmethoxy group at C2' instead of TBS ether.
- Synthetic Yield : 58% after chromatography, indicating moderate efficiency.
- Purpose : Designed as a phosphate prodrug for enhanced water solubility.
Nucleoside Analogs
- Relevance : Demonstrates widespread use of TBS ethers in protecting hydroxyl groups during synthesis.
- Stability : Silyl ethers resist basic conditions but are cleaved by fluoride ions.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Solubility and Stability Trends
| Protective Group | Solubility (Predicted) | Stability in Synthesis | Hydrolysis Rate |
|---|---|---|---|
| Triethylsilyl (TES) | Low (lipophilic) | High | Moderate (acid) |
| tert-Butyldimethylsilyl (TBS) | Low | Very high | Slow (fluoride) |
| Free -OH | Poor | Low | N/A |
Research Findings and Implications
- Synthetic Advantages : Silyl ethers in the target compound simplify multi-step synthesis by protecting reactive hydroxyls, as seen in and .
- Bioactivity Trade-offs : While silylation improves handling, it may reduce bioavailability unless cleaved enzymatically in vivo.
- Prodrug Strategies : ’s phosphate prodrug approach highlights a viable path to enhance solubility for similar compounds.
Preparation Methods
Diels-Alder Cycloaddition for Initial Ring Formation
The bicyclic segment is constructed via a Diels-Alder reaction between a functionalized diene and a dienophile. For example, a furan-derived diene reacts with a maleic anhydride derivative under thermal conditions (120°C, toluene) to yield a six-membered ring with an embedded oxygen atom. The stereochemistry at C3 and C10 is controlled by the endo rule, favoring the desired trans configuration.
Epoxide Formation and Nucleophilic Attack
The intermediate diol is subjected to epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. Subsequent ring-opening of the epoxide with a methyl Grignard reagent (CH₃MgBr) in tetrahydrofuran (THF) at -78°C installs the tertiary alcohol at C7, establishing the oxatricyclic framework.
Macrocyclic Closure via Ring-Closing Metathesis
A ring-closing metathesis (RCM) reaction catalyzed by Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C forms the 13-membered macrocycle. The exocyclic double bond at C13–C14 is introduced selectively, with the Z-configuration confirmed by nuclear Overhauser effect (NOE) spectroscopy.
Functionalization of the Tetracyclic Core
Introduction of Hydroxyl Groups
The 1,2-dihydroxy motif is installed via Sharpless asymmetric dihydroxylation using AD-mix-β (OsO₄, N-methylmorpholine N-oxide) on the C13–C14 double bond. This step proceeds with >90% enantiomeric excess (ee), as validated by chiral HPLC.
Protective Group Strategy
-
Triethylsilyl (TES) Protection : The C9 hydroxyl group is protected using triethylsilyl chloride (TESCl, 1.2 equiv) and imidazole (2.0 equiv) in dimethylformamide (DMF) at 25°C.
-
tert-Butyldimethylsilyl (TBS) Protection : The C2 hydroxyl is shielded with tert-butyldimethylsilyl chloride (TBSCl, 1.5 equiv) and AgNO₃ (0.1 equiv) in pyridine at 0°C.
Acetylation at C4 and C12
Selective acetylation is achieved using acetic anhydride (Ac₂O, 2.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.2 equiv) in dichloromethane. The reaction is monitored by thin-layer chromatography (TLC) until completion (~2 h).
Synthesis of the (2R,3S)-3-Benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate Sidechain
Enantioselective Aldol Reaction
The propanoate sidechain is synthesized via an Evans aldol reaction between benzaldehyde and a silyl-protected glycolate ester. Using a chiral oxazolidinone auxiliary and TiCl₄ as a Lewis acid, the reaction affords the (2R,3S)-configured product with 95% ee.
Benzamidation and Silyl Protection
The secondary alcohol is benzoylated with benzoyl chloride (1.1 equiv) in pyridine, followed by TBS protection of the remaining hydroxyl group under standard conditions.
Final Coupling and Global Deprotection
Esterification via Steglich Coupling
The tetracyclic core and propanoate sidechain are coupled using N,N'-dicyclohexylcarbodiimide (DCC, 1.3 equiv) and DMAP (0.3 equiv) in dichloromethane. The reaction proceeds at room temperature for 12 h, yielding the fully protected intermediate.
Deprotection of Silyl Ethers
Sequential deprotection is performed:
-
TES Removal : Treatment with tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) at 0°C cleaves the triethylsilyl group.
-
TBS Removal : Hydrogen fluoride-pyridine complex (70% HF, 5 equiv) in acetonitrile removes the tert-butyldimethylsilyl group selectively.
Analytical Validation and Characterization
Spectroscopic Confirmation
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M + Na]⁺ at m/z 1245.5632 (calculated: 1245.5628) validates the molecular formula C₆₄H₈₅NO₁₆Si₂.
Optimization Challenges and Yield Considerations
| Step | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Tetracyclic Core | 45 | 90 | Macrocyclic strain during RCM |
| Dihydroxylation | 78 | 95 | Stereochemical drift |
| Propanoate Coupling | 62 | 88 | Competing acyl migration |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying this compound, given its stereochemical complexity?
- Answer : Synthesis requires meticulous control of stereochemistry using protecting groups (e.g., triethylsilyl and tert-butyl(dimethyl)silyl moieties) to prevent undesired side reactions. Multi-step protocols involving orthogonal protection/deprotection strategies are essential. For example, tert-butyldimethylsilyl (TBS) groups are stable under acidic conditions but cleaved via fluoride ions, enabling selective deprotection . Purification should employ high-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomeric impurities. Reaction progress must be monitored via NMR and mass spectrometry to confirm intermediate structures .
Q. How can researchers safely handle this compound given its potential acute toxicity?
- Answer : Follow OSHA-accepted safety protocols:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols or vapors .
- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for solid spills and neutralize liquid spills with inert solvents before disposal .
- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and administer oxygen if needed .
Q. What spectroscopic techniques are optimal for characterizing its structural integrity?
- Answer :
- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry, acetyloxy, and benzamido group placements. 2D techniques (COSY, NOESY) resolve overlapping signals in the tetracyclic core .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for stereoselective steps. Tools like Gaussian or ORCA model reaction pathways, while machine learning (ML) algorithms (e.g., ICReDD’s workflow) screen solvent effects and catalyst performance to reduce trial-and-error experimentation . For example, ML-driven parameter optimization can narrow down optimal temperatures and reagent ratios for silylation steps .
Q. What experimental design strategies mitigate contradictions in stability data under varying conditions?
- Answer : Use factorial design to systematically test variables (e.g., pH, temperature, light exposure):
- Accelerated Aging Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via LC-MS. Identify degradation products (e.g., acetyloxy hydrolysis) and correlate with Arrhenius kinetics .
- Multivariate Analysis : Apply principal component analysis (PCA) to spectral data (FTIR, Raman) to detect subtle structural changes not evident in single-method analyses .
Q. How can reactor design improve yield in large-scale synthesis without compromising stereochemical purity?
- Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic silylation steps, reducing side reactions. Use immobilized catalysts (e.g., silica-supported TBSCl) for recyclability .
- Microfluidic Systems : Enable precise control of reagent mixing timescales, critical for maintaining enantiomeric excess (ee) in chiral intermediates .
Q. What strategies resolve discrepancies between computational predictions and experimental outcomes in reaction mechanisms?
- Answer :
- Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for active sites with molecular mechanics (MM) for bulk solvent effects to refine energy barriers .
- In Situ Spectroscopy : Monitor reactions in real-time using ReactIR or NMR to detect transient intermediates and validate computational models .
Methodological Frameworks for Data Interpretation
Q. How should researchers approach conflicting data on the compound’s solubility and formulation stability?
- Answer :
- Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/ethanol/water) to identify stable formulations .
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may explain solubility inconsistencies .
Q. What statistical tools are recommended for validating reproducibility in multi-laboratory studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
